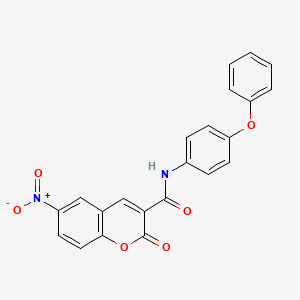

6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

Description

Chemical Classification and Structural Taxonomy

This compound belongs to the chromene-3-carboxamide subclass, a family of fused benzopyran derivatives. Chromenes are bicyclic systems comprising a benzene ring fused to a pyran ring, with the carboxamide group at position 3 introducing hydrogen-bonding capabilities. The nitro group at position 6 and the N-(4-phenoxyphenyl) substituent distinguish this compound from simpler chromene derivatives like coumarin (2H-chromen-2-one).

Table 1: Structural features of this compound

| Feature | Position | Role in Structure |

|---|---|---|

| Chromene core | Base | Provides aromaticity and rigidity |

| 2-Oxo group | C2 | Enhances electron deficiency |

| 3-Carboxamide | C3 | Introduces hydrogen-bonding motifs |

| 6-Nitro | C6 | Electron-withdrawing substituent |

| N-(4-Phenoxyphenyl) | N-linked | Adds steric bulk and lipophilicity |

The molecular formula is estimated as C~22~H~14~N~2~O~6~, with a calculated molecular weight of 402.36 g/mol. X-ray crystallography of analogous chromene derivatives reveals planar chromene cores with substituents influencing overall conformation.

Historical Development of Chromene-3-Carboxamide Derivatives

The synthesis of chromene-3-carboxamides dates to mid-20th-century efforts to modify natural coumarins for enhanced bioactivity. Early work focused on simple alkyl and aryl substitutions, but the introduction of carboxamide groups marked a shift toward targeted drug design. A pivotal advancement occurred in 2014 with the development of ERα/ERβ-selective chromene derivatives, where aroyl substitutions at position 6 demonstrated potent antiproliferative activity against breast cancer cell lines. This discovery underscored the importance of strategic substituent placement in modulating biological activity.

Table 2: Milestones in chromene-3-carboxamide research

The incorporation of nitro groups emerged as a strategy to fine-tune electron distribution, while phenoxyphenyl substituents were adopted to enhance target binding through π-π interactions.

Significance of Nitro and Phenoxyphenyl Substituents in Heterocyclic Systems

The nitro group at position 6 exerts profound electronic effects on the chromene core. As a strong electron-withdrawing group, it increases the compound’s electrophilicity, potentially enhancing interactions with nucleophilic residues in biological targets. Computational studies of analogous nitrochromenes suggest this group stabilizes charge-transfer complexes in enzyme active sites.

The N-(4-phenoxyphenyl) group contributes dual functionality:

- Steric Effects : The biphenyl system creates a planar aromatic surface, favoring interactions with hydrophobic protein pockets.

- Electronic Effects : The ether oxygen introduces mild electron-donating resonance effects, balancing the nitro group’s electron withdrawal.

In ERα/ERβ studies, similar phenoxyphenyl-containing chromenes exhibited picomolar antiosteoporotic activity by selectively upregulating ERβ isoform activity. This suggests that the substituent’s spatial arrangement critically influences receptor binding specificity.

Mechanistic Implications :

- Nitro groups may participate in redox cycling, generating reactive oxygen species in therapeutic contexts.

- Phenoxyphenyl moieties enhance blood-brain barrier penetration in structurally related neuroactive compounds.

Properties

IUPAC Name |

6-nitro-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O6/c25-21(19-13-14-12-16(24(27)28)8-11-20(14)30-22(19)26)23-15-6-9-18(10-7-15)29-17-4-2-1-3-5-17/h1-13H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUAATYNKUOLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

Nitration: Introduction of the nitro group at the 6-position using nitrating agents like nitric acid.

Amidation: Coupling of the chromene derivative with 4-phenoxyphenylamine to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or chromene moieties.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amino derivatives.

Substitution: Various substituted chromene derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor or receptor ligand.

Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

Molecular Targets: Binding to specific proteins, enzymes, or receptors.

Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- The 4-phenoxyphenyl group introduces steric bulk, which may reduce solubility but improve membrane permeability compared to smaller substituents like piperidinyl .

Comparison :

- The target compound likely requires a specialized coupling step for the 4-phenoxyphenyl group, which may involve more rigorous purification than sulfamoyl or bromophenyl analogues .

- Compound 11’s lower yield (67%) highlights challenges in introducing multiple functional groups (nitro and dihydroxy) .

Physicochemical Properties

Table 3: Spectral and Physical Data

Key Findings :

- The nitro group’s IR signature (~1520 cm⁻¹) distinguishes the target compound from non-nitro analogues .

- Limited thermal stability (decomposition at 300°C in Compound 11) suggests nitro derivatives may require careful handling .

Biological Activity

6-nitro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 299.28 g/mol

- CAS Number : 10242-15-6

Structural Characteristics

The compound features a chromene core substituted with a nitro group and a phenoxyphenyl moiety, which significantly influences its biological properties. The presence of the nitro group is crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrated significant cytotoxic effects. The compound exhibited an IC value of approximately 5 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics.

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it appears to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells.

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on various enzymes:

| Enzyme | IC Value | Remarks |

|---|---|---|

| Carbonic Anhydrase (CA) | 0.75 µM | Selectively inhibits CA IX |

| Cholinesterase | 10 µM | Moderate inhibition observed |

| Lipoxygenase | 5 µM | Significant inhibition in inflammatory models |

These findings suggest that this compound may serve as a lead candidate for developing dual-action drugs targeting both cancer and inflammatory diseases.

Study 1: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of chromene compounds, including this compound. The study found that this compound showed remarkable selectivity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy.

Study 2: Enzyme Interaction Studies

A comprehensive study focused on evaluating the interaction of this compound with carbonic anhydrases revealed that it binds effectively to the active site, inhibiting enzyme activity at nanomolar concentrations. This research underscores the potential use of this compound in treating conditions related to dysregulated carbonic anhydrase activity, such as glaucoma and certain types of tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.